Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

説明

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

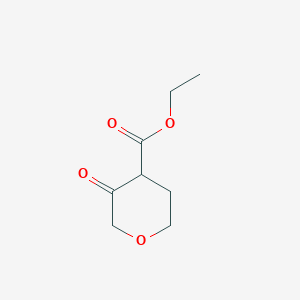

The structural characterization of this compound reveals a complex heterocyclic architecture that exemplifies the sophisticated nature of pyranoid chemistry. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as ethyl 3-oxooxane-4-carboxylate, reflecting the modern preference for the oxane designation over the traditional pyran terminology. The molecular formula of this compound is established as C₈H₁₂O₄, with a corresponding molecular weight of 172.18 grams per mole, indicating a relatively compact yet functionally diverse structure.

The three-dimensional molecular architecture can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as CCOC(=O)C1CCOCC1=O, which elegantly captures the connectivity pattern of the molecule. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3, enabling unambiguous identification and computational analysis. The International Chemical Identifier Key, APAWJCZGOJKZPB-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and chemical informatics applications.

The structural framework consists of a six-membered saturated ring containing one oxygen atom, technically classified as a tetrahydropyran or oxane ring system. This core structure is modified by the presence of a ketone functionality at the 3-position and an ethyl ester group attached to the 4-position carbon atom. The stereochemical implications of this substitution pattern create specific spatial arrangements that influence both the physical properties and chemical reactivity of the compound. Physical characterization studies have established that the compound exhibits a boiling point of 265°C at standard atmospheric pressure of 760 millimeters of mercury, indicating substantial intermolecular forces likely arising from the polar functional groups.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the advancement in pyran-based compound synthesis and characterization. The foundational understanding of pyran chemistry can be traced to early developments in heterocyclic research, where scientists began to recognize the significance of oxygen-containing six-membered rings in organic synthesis. The parent pyran structure, consisting of five carbon atoms and one oxygen atom in a six-membered ring with two double bonds, was first characterized through systematic synthetic efforts, though it proved to be remarkably unstable under normal conditions.

The evolution toward more stable pyranoid derivatives led to the development of tetrahydropyran chemistry, where the addition of hydrogen atoms to eliminate the double bonds created significantly more stable molecular frameworks. Tetrahydropyran, also known by its International Union of Pure and Applied Chemistry preferred name oxane, emerged as a crucial building block in organic synthesis due to its stability and versatility. This foundational work established the chemical principles that would later enable the synthesis of more complex derivatives such as this compound.

The specific development of oxo-substituted tetrahydropyran derivatives represents a more recent advancement in heterocyclic chemistry, driven by the need for sophisticated synthetic intermediates in pharmaceutical and agrochemical research. The incorporation of ketone functionality into the tetrahydropyran framework, as exemplified by this compound, required advanced synthetic methodologies capable of regioselective functionalization. The presence of both ester and ketone functional groups within the same molecular framework presents unique synthetic challenges and opportunities, enabling diverse chemical transformations while maintaining the structural integrity of the heterocyclic core.

Contemporary research in heterocyclic chemistry has emphasized the importance of such multifunctional compounds in modern synthetic strategies. The development of this compound and related derivatives reflects the sophisticated understanding of heterocyclic reactivity that has emerged through decades of systematic investigation. The compound's utility as a synthetic intermediate demonstrates the practical applications of theoretical advances in heterocyclic chemistry, bridging the gap between fundamental research and applied chemical synthesis.

Position Within Pyranoid Compound Classifications

The classification of this compound within the broader pyranoid compound family reveals its unique position as a highly functionalized derivative of the fundamental tetrahydropyran structure. Pyranoid compounds constitute a major class within heterocyclic chemistry, characterized by six-membered rings containing oxygen as the heteroatom. This classification system encompasses a diverse range of compounds, from the simple parent pyran molecules to complex derivatives found in natural products and synthetic pharmaceutical agents.

Within the pyranoid classification hierarchy, this compound belongs specifically to the tetrahydropyran or oxane subfamily, distinguished by the complete saturation of the ring system. This saturation imparts significant stability compared to the unsaturated pyran derivatives, making these compounds particularly valuable for synthetic applications. The tetrahydropyran framework serves as a core structure in numerous biologically active compounds, including various carbohydrates where the pyranose form predominates in aqueous solutions.

The specific substitution pattern of this compound places it within a specialized category of bifunctional pyranoid derivatives. The presence of both ketone and ester functionalities creates a unique reactivity profile that distinguishes it from simpler tetrahydropyran derivatives. This dual functionality enables the compound to participate in diverse chemical transformations, including nucleophilic additions to the ketone carbonyl and various ester-based reactions such as hydrolysis, transesterification, and reduction processes.

Comparative analysis with related pyranoid compounds reveals the distinctive characteristics of this particular derivative. Unlike simple tetrahydropyran, which functions primarily as a solvent or protecting group precursor, this compound exhibits enhanced reactivity due to its electron-withdrawing substituents. The ketone functionality at the 3-position activates adjacent carbon centers toward nucleophilic attack, while the ester group provides additional synthetic versatility through its potential for further functionalization.

The compound's classification significance extends to its role in synthetic methodology development. As heterocyclic chemistry continues to evolve, compounds like this compound serve as important benchmarks for evaluating new synthetic strategies and reaction conditions. The successful synthesis and characterization of such complex pyranoid derivatives demonstrates the maturity of heterocyclic synthetic methodology and provides foundations for even more sophisticated molecular architectures.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Contains heteroatom in ring structure |

| Secondary Class | Pyranoid Compounds | Six-membered oxygen-containing rings |

| Tertiary Class | Tetrahydropyran Derivatives | Saturated six-membered oxygen rings |

| Quaternary Class | Oxo-Substituted Derivatives | Contains ketone functionality |

| Specific Type | Bifunctional Esters | Contains both ketone and ester groups |

特性

IUPAC Name |

ethyl 3-oxooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWJCZGOJKZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612726 | |

| Record name | Ethyl 3-oxooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388109-26-0 | |

| Record name | Ethyl 3-oxooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview

A prominent method involves a one-pot synthesis starting from ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions, followed by a low-temperature base-induced cyclization (Di Keman condensation) to form the target compound. This method is noted for its mild reaction conditions, high yield, and simplified purification steps.

Detailed Procedure

Step 1: Formation of 4-oxa-1,7-diethyl pimelate intermediate

- Reactants: Ethyl hydroxypropanoate and ethyl acrylate in a 1:1 molar ratio.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base catalyst: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

- Conditions: Stirring at ambient temperature (~25°C) for 24 hours.

Step 2: Di Keman Condensation

- After completion of the first step, the reaction mixture is cooled to -10 to 0°C.

- A strong base such as sodium ethylate or sodium hydride (NaH) is added slowly under nitrogen atmosphere.

- The mixture is maintained at low temperature until the reaction completes.

- Quenching with water and acidification to pH 6-7.

- Extraction with ethyl acetate, washing, drying, and concentration yields crude product.

- Purification by flash chromatography yields ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate as a colorless oil.

Yield and Purity

- Reported yield: Approximately 68.75%.

- Purity: High purity intermediate formed in the first step allows direct progression to condensation without extraction, reducing by-products and simplifying purification.

Advantages

- Mild reaction conditions.

- One-pot operation reduces handling and contamination.

- High yield and purity.

- Avoids harsh conditions and expensive reagents.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl hydroxypropanoate + Ethyl acrylate | THF or DMF, Na2CO3/K2CO3/NaOH/KOH, 25°C, 24h | 4-oxa-1,7-diethyl pimelate (intermediate) | N/A |

| 2 | Intermediate + NaH or sodium ethylate | -10 to 0°C, nitrogen atmosphere | This compound | 68.75 |

Preparation via Lactonization of 4-Ethoxycarbonylmethoxybutyric Acid Ethyl Ester

Overview

Another approach involves the lactonization of 4-ethoxycarbonylmethoxybutyric acid ethyl ester under controlled conditions to yield this compound.

Procedure Highlights

- Starting material: 4-ethoxycarbonylmethoxybutyric acid ethyl ester (90% purity).

- Reaction conditions: Use of N-ethyl-N,N-diisopropylamine (DIPEA) as base in dichloromethane (DCM) solvent.

- Temperature control: Reaction performed at low temperatures (-78°C to 20°C) for 2 hours.

- Workup: Dilution with DCM, washing with saturated sodium bicarbonate and brine, drying, and concentration.

- The product can be further functionalized, e.g., triflation with triflic anhydride (Tf2O) in the presence of DIPEA at 0-20°C.

Yield and Observations

- The crude product obtained after lactonization is used for further transformations.

- Mass spectrometry confirms the expected molecular weight.

- This method is suitable for preparing derivatives of this compound.

Reaction Conditions Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Lactonization | 4-ethoxycarbonylmethoxybutyric acid ethyl ester, DIPEA, DCM | -78 to 20 | 2 h | Low temperature to control reaction |

| Functionalization | Tf2O, DIPEA, DCM | 0 to 20 | Overnight | For triflate derivative formation |

Supporting Research Findings and Analytical Data

- The compound and its derivatives have been characterized by NMR, IR, and mass spectrometry confirming the structure and purity.

- Lactonization reactions similar to the preparation of this compound have been reported with yields ranging from 60% to 70% depending on substituents and conditions.

- Analytical data such as 1H NMR, 13C NMR, and HRMS support the successful synthesis and structural integrity of the compound.

(Source: Royal Society of Chemistry supporting information)

Summary Table of Preparation Methods

化学反応の分析

Triflation at the 5-Position

The ketone and ester groups facilitate functionalization at the 5-position. Treatment with trifluoromethylsulfonic anhydride (Tf₂O) and DIPEA in DCM generates a triflate intermediate, enabling subsequent cross-coupling reactions :

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Tf₂O (1.1 eq), DIPEA (1.2 eq), DCM, −78°C → RT | Ethyl 5-(triflyloxy)-3,6-dihydro-2H-pyran-4-carboxylate | Crude product used directly in Suzuki-Miyaura couplings |

SmI₂-Mediated Reductive Cyclizations

The compound participates in samarium iodide (SmI₂)-driven reductive cyclizations, forming fused bicyclic structures. These reactions exploit radical intermediates generated via single-electron transfer (SET) to the ester carbonyl :

Example Pathway :

-

SET Reduction : SmI₂ reduces the ester carbonyl, forming a radical anion.

-

Cyclization : Radical intermediates undergo 5-exo-trig cyclization onto adjacent alkenes.

-

Protonation : Final protonation yields cyclized products (e.g., cyclopentane derivatives).

Applications : Synthesis of polycyclic natural product scaffolds .

Nickel-Catalyzed Enantioselective Allylic Alkylation

The compound serves as a substrate in nickel-catalyzed allylic alkylations. Using a chiral ligand (e.g., (R)-P-phos), the reaction achieves high enantioselectivity (up to 91% ee) :

| Catalyst System | Allylating Agent | Product | ee |

|---|---|---|---|

| Ni(COD)₂ (10 mol%), (R)-P-phos (12 mol%) | Allyl bromide | Ethyl 3-allyl-3-oxotetrahydro-2H-pyran-4-carboxylate | 86% |

Mechanistic Insight :

-

Oxidative addition of allyl bromide to Ni(0).

-

Enolate formation via deprotonation.

-

Stereoselective C–C bond formation guided by the chiral ligand.

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions, yielding 3-oxotetrahydro-2H-pyran-4-carboxylic acid. Subsequent decarboxylation via heating eliminates CO₂, forming 3-oxotetrahydro-2H-pyran :

Stepwise Process :

-

Ester Hydrolysis :

-

NaOH (aq.), reflux → Carboxylic acid (86–92% yield).

-

-

Decarboxylation :

Enolate Alkylation

The α-proton adjacent to the ketone is deprotonated by strong bases (e.g., LHMDS), forming an enolate for alkylation :

| Base | Alkylating Agent | Product | Yield |

|---|---|---|---|

| LHMDS | Allyl bromide | Ethyl 3-allyl-3-oxotetrahydro-2H-pyran-4-carboxylate | 70% |

Stereochemical Control : Bulky bases favor less sterically hindered transition states.

科学的研究の応用

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate the activity of enzymes and affect cellular processes .

類似化合物との比較

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate can be compared with similar compounds such as ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. While both compounds share a similar tetrahydropyran ring structure, they differ in the position of the oxo and carboxylate groups. This difference in structure can lead to variations in their chemical reactivity and biological activity .

List of Similar Compounds

- Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

- Ethyl 2-oxotetrahydro-2H-pyran-4-carboxylate

- Ethyl 3-oxotetrahydro-2H-pyran-5-carboxylate

生物活性

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, an organic compound with the molecular formula C₈H₁₂O₄, is gaining attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring, a ketone functional group, and a carboxylate group. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, highlighting its accessibility for research purposes .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The precise mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Properties

this compound has demonstrated antioxidant activity, which may help protect cells from oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators .

- Cytokine Modulation : By affecting signaling pathways like NF-κB and MAPK, it alters the expression of various cytokines involved in inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | |

| Antioxidant | Protection against oxidative stress |

Case Study: Anti-inflammatory Mechanism

In a study involving RAW264.7 macrophages stimulated with LPS, this compound significantly decreased the levels of inflammatory cytokines. The compound's ability to inhibit NF-κB activation was crucial in this process, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing anti-inflammatory or antimicrobial drugs.

- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, and how are intermediates characterized?

- Methodology :

- Synthesis : Typical routes involve oxidation of tetrahydro-2H-pyran derivatives (e.g., using KMnO₄ or CrO₃ under acidic conditions) to introduce the 3-oxo group, followed by esterification with ethanol . Retrosynthetic AI tools can predict feasible pathways by analyzing reaction databases .

- Characterization : Use NMR (¹H/¹³C) to confirm ester and ketone functionalities. LC-MS validates molecular weight, while X-ray crystallography (using SHELX ) resolves stereochemistry. Physicochemical properties (e.g., melting point, boiling point) are cross-referenced with literature (e.g., tetrahydro-2H-pyran derivatives in ).

Q. How is crystallographic data for this compound refined to resolve structural ambiguities?

- Methodology :

- Software : SHELXL refines atomic coordinates against high-resolution X-ray data, employing restraints for thermal motion and hydrogen bonding .

- Validation : Cross-check with programs like WinGX (for symmetry operations) and ORTEP-3 (for thermal ellipsoid visualization) ensures geometric accuracy .

- Phase annealing : In cases of low-resolution data, SHELX-90’s phase annealing optimizes initial phases by minimizing negative quartet relationships .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for this compound be reconciled?

- Methodology :

- Data contradiction analysis :

NMR vs. X-ray : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to detect dynamic equilibria .

LC-MS impurities : Use preparative chromatography (e.g., silica gel) to isolate minor components, followed by single-crystal diffraction to confirm structures .

- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian) with experimental data to identify discrepancies in bond angles or torsional strains .

Q. What strategies optimize the regioselective functionalization of this compound for derivatization?

- Methodology :

- Protecting groups : Temporarily block the ketone (e.g., using ethylene glycol) to direct electrophilic substitution at the ester or pyran oxygen .

- Catalysis : Employ transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) to enhance selectivity .

- Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation, guiding real-time adjustments to reaction conditions .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystal lattices?

- Methodology :

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and identify dominant synthons .

- Thermodynamic profiling : Compare lattice energies (via PIXEL calculations) of polymorphs to explain packing preferences .

- Solvent screening : Use high-throughput crystallization trials with diverse solvents (e.g., DMSO, ethers) to map hydrogen-bonding variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。